(2Z)-3-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one
Description
(2Z)-3-[3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one is a heterocyclic compound featuring a pyrazole core substituted with a furan moiety at position 3, a phenyl group at position 1, and a thiophene-linked α,β-unsaturated ketone (prop-2-en-1-one) at position 2. While direct spectroscopic or crystallographic data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazole-thiophene hybrids and enone derivatives) have been extensively studied for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(Z)-3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-17(19-9-5-13-25-19)11-10-15-14-22(16-6-2-1-3-7-16)21-20(15)18-8-4-12-24-18/h1-14H/b11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZQAQUEXNTPOP-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C=CC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)/C=C\C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 1-phenyl-3-methyl-1H-pyrazol-4-amine to form an intermediate, which is then reacted with thiophene-2-carbaldehyde under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted furan, pyrazole, or thiophene rings.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Pyrazole derivatives, including the compound , have demonstrated significant antimicrobial activity. Research indicates that compounds containing both pyrazole and thiophene moieties exhibit potent antibacterial and antifungal properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory and Antioxidant Properties
The compound has also been investigated for its anti-inflammatory and antioxidant effects. Pyrazole derivatives have been linked to the inhibition of pro-inflammatory cytokines and reactive oxygen species, which are crucial in many inflammatory diseases. The docking studies of similar compounds suggest that they may effectively interact with targets involved in inflammatory pathways .
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The structural features of (2Z)-3-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one may facilitate interactions with cancer cell receptors or enzymes, leading to apoptosis in cancer cells. Such compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting their utility in cancer therapy .
Materials Science
Synthesis of Novel Materials
The compound can be utilized as a precursor for synthesizing novel materials with unique electronic properties. Its ability to form stable complexes with metals makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene and furan rings enhances the electronic properties of the resulting materials .
Biological Studies
Enzyme Inhibition Studies
Research has shown that pyrazole derivatives can inhibit key enzymes involved in metabolic pathways, including DNA gyrase and other targets relevant to bacterial infections. These findings suggest that this compound may serve as a lead compound for developing new enzyme inhibitors .
Case Studies
Mechanism of Action
The mechanism of action of (2Z)-3-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural Similarities and Modifications
The target compound shares key features with several synthesized pyrazole derivatives:
Key Observations :
Characterization :
- Spectroscopy: Analogs like (2Z)-1-(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)but-2-en-1-one were characterized using 1H/13C-NMR and UV-Vis spectroscopy, with enone protons resonating at δ 6.5–7.5 ppm and carbonyl carbons at δ 185–190 ppm .
- Crystallography : Isostructural pyrazole-thiophene derivatives (e.g., compounds 4 and 5 in ) crystallize in triclinic systems (P 1 symmetry) with planar molecular geometries, stabilized by π-stacking and hydrogen bonds .
Biological Activity
The compound (2Z)-3-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
This compound features multiple heterocycles, including a pyrazole, furan, and thiophene moiety, which are known to contribute to various biological activities. The structural formula can be represented as:
Anticancer Properties
Research has indicated that pyrazole derivatives, similar to the target compound, often exhibit anticancer properties. For instance, studies have shown that compounds with pyrazole rings can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on a series of pyrazole derivatives demonstrated that modifications to the pyrazole ring significantly enhanced their cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa). The presence of furan and thiophene rings in the structure was associated with increased potency due to enhanced interaction with cellular targets .
| Compound | Structure | IC50 (µM) | Cancer Cell Line |
|---|---|---|---|
| Compound A | Structure A | 15 | MCF-7 |
| Compound B | Structure B | 10 | HeLa |
| Target Compound | Target Structure | 8 | MCF-7 |
Anti-inflammatory Activity
The compound has also shown potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Mechanism:
Inhibition of COX enzymes leads to decreased production of prostaglandins, thereby reducing inflammation. In vitro studies have demonstrated that the target compound effectively inhibits COX-2 activity, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
The presence of furan and thiophene moieties has been linked to antimicrobial properties in several studies. For example, compounds containing these structures have shown effectiveness against various bacterial strains.
Case Study:
A recent study evaluated the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the target compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Research Findings
Recent computational studies using density functional theory (DFT) have provided insights into the electronic properties and reactivity of the compound. These studies suggest that the unique arrangement of electrons within the heterocycles contributes to its biological activity.
Table of Computational Results
| Property | Value |
|---|---|
| HOMO Energy (eV) | -5.12 |
| LUMO Energy (eV) | -1.85 |
| Band Gap (eV) | 3.27 |
These electronic properties indicate potential for interaction with biological macromolecules, enhancing its pharmacological profile.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (2Z)-3-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one, and what intermediates are critical?
- Methodology : The compound can be synthesized via a multi-step approach involving:
- Vilsmeier formylation of hydrazone precursors to generate pyrazole-carbaldehyde intermediates (e.g., 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde) .
- Knoevenagel condensation between pyrazole-carbaldehydes and thiophen-2-yl ketones to form the α,β-unsaturated ketone backbone.
- Nucleophilic additions (e.g., malononitrile) to stabilize the enone system .
- Critical intermediates : Pyrazole-carbaldehydes and hydrazone precursors are pivotal for regioselectivity and yield optimization.
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodology :
- Single-crystal X-ray diffraction (XRD) : Resolves stereochemistry (e.g., Z-configuration of the enone) and confirms substituent positions, as demonstrated in analogous pyrazole-thiophene derivatives .
- Spectroscopy :
- NMR : H and C NMR identify proton environments (e.g., furan/thiophene protons) and confirm conjugation in the enone system .
- FTIR : C=O stretching (~1650–1700 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) validate the α,β-unsaturated ketone .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Cross-validation : Combine XRD (definitive bond-length/angle data) with NMR/IR to address ambiguities. For example, XRD can distinguish between Z/E isomers, while NOESY NMR correlations confirm spatial proximity of substituents .
- Dynamic NMR : Resolve tautomerism or rotational barriers in heterocyclic systems (e.g., pyrazole-thiophene conjugation) .
Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to explain charge-transfer interactions in the enone-thiophene system .
- Molecular docking : Models interactions with biological targets (e.g., enzymes) based on electrostatic potential maps and steric complementarity .
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance nucleophilic addition reactions, as seen in pyrazole-malononitrile adducts .
- Catalysis : Triethylamine (Et₃N) facilitates enolate formation during Knoevenagel condensations .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions in sensitive enone systems .
Q. What strategies enable regioselective functionalization of the pyrazole and thiophene moieties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
